molecular formula C19H17ClFN3OS B2511856 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone CAS No. 897487-93-3

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone

Cat. No.: B2511856
CAS No.: 897487-93-3
M. Wt: 389.87
InChI Key: FGMIEPHZCIWWLB-UHFFFAOYSA-N
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Description

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H17ClFN3OS and its molecular weight is 389.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

A novel series of derivatives, including compounds structurally related to "(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone," have been synthesized to explore their biological activities. The synthesis process involved the reaction of 2-substituted-4-methylthiazole-5-carboxylic acid with N-substituted benzyl piperazine. These compounds were characterized by spectral methods and evaluated for their antimicrobial activity, showing moderate to good results against various strains of bacteria and fungi (Mhaske et al., 2014).

Antimicrobial and Antifungal Properties

The antimicrobial and antifungal properties of these derivatives were assessed in several studies. For instance, a series of new pyridine derivatives, including structurally similar compounds, displayed variable and modest activity against investigated bacterial and fungal strains (Patel et al., 2011). Another study focused on microwave-assisted synthesis of hybrid molecules derived from norfloxacin, incorporating the piperazine moiety, and investigated their biological activities, revealing significant antimicrobial effects (Menteşe et al., 2013).

Insecticidal Activity

Research into novel piperidine thiazole compounds, similar in structure to the compound , demonstrated that these derivatives possess certain insecticidal activities against armyworm. This indicates the potential for developing new pest control agents based on this chemical scaffold (Ding et al., 2019).

Antitumor Activity and Drug Development

The exploration of these compounds extends into the realm of antitumor activity and drug development. For example, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, a compound with a similar structural framework, was synthesized and showed distinct inhibition on the proliferation of various cancer cell lines, indicating its potential as a lead compound in anticancer drug development (Tang & Fu, 2018).

Properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-12-2-7-15(20)17-16(12)22-19(26-17)24-10-8-23(9-11-24)18(25)13-3-5-14(21)6-4-13/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMIEPHZCIWWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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